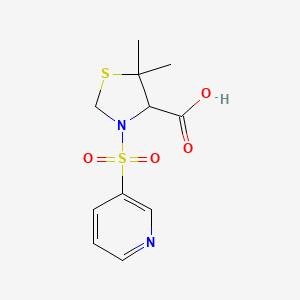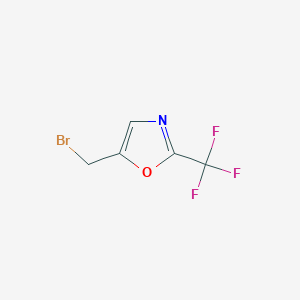
3-Amino-6-cyanopyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-cyanopyrazine-2-carboxylic acid is a versatile organic compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol . This compound belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of amino, cyano, and carboxylic acid functional groups makes this compound a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-cyanopyrazine-2-carboxylic acid typically involves the reaction of suitable pyrazine derivatives with appropriate reagents. One common method includes the use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate, which undergoes nucleophilic substitution reactions to introduce the amino and carboxylic acid groups . The reaction conditions often involve the use of palladium-catalyzed cyanation and subsequent nucleophilic fluorination and nitrile hydration steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
3-Amino-6-cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and metal-organic frameworks.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-amino-6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of functional groups such as the amino and cyano groups allows for specific interactions with target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: This compound has a similar structure but lacks the cyano group, which affects its reactivity and applications.
3-Aminopyrazine-2-carboxylic acid: Another related compound with different functional groups, leading to variations in its chemical behavior and uses.
Uniqueness: 3-Amino-6-cyanopyrazine-2-carboxylic acid is unique due to the presence of both amino and cyano groups, which provide distinct reactivity patterns and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with metals further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C6H4N4O2 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-amino-6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c7-1-3-2-9-5(8)4(10-3)6(11)12/h2H,(H2,8,9)(H,11,12) |
InChI Key |
IDMYVNQNGWCNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)


![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)

![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
